6-Bromo-3,4-difluoro-2-iodoaniline
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Overview
Description
6-Bromo-3,4-difluoro-2-iodoaniline is a halogenated aniline derivative with the molecular formula C6H3BrF2IN It is characterized by the presence of bromine, fluorine, and iodine atoms attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-difluoro-2-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes the halogenation of aniline to introduce bromine, fluorine, and iodine atoms at specific positions on the aromatic ring. The reaction conditions often involve the use of halogenating agents such as bromine, iodine, and fluorinating reagents under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-difluoro-2-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-3,4-difluoro-2-iodoaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-difluoro-2-iodoaniline depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,4-difluoro-6-iodoaniline: Similar structure but with different positions of halogen atoms.
4-Bromo-2-iodoaniline: Lacks the fluorine atoms present in 6-Bromo-3,4-difluoro-2-iodoaniline
Uniqueness
This compound is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the aniline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-bromo-3,4-difluoro-2-iodoaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2IN/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYMHMVMESSXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)I)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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